molecular formula C8H7ClN2O4S B14840401 2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride

2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride

Cat. No.: B14840401
M. Wt: 262.67 g/mol
InChI Key: AFFZWPQXEVSZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride is a complex organic compound that features a pyridine ring substituted with acetylamino, formyl, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride typically involves multiple steps One common method starts with the functionalization of a pyridine derivativeThe sulfonyl chloride group is often introduced using chlorosulfonic acid or thionyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Acylating Agents: Acetyl chloride, acetic anhydride

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)-6-formylpyridine-4-sulfonamide
  • 2-(Acetylamino)-6-formylpyridine-4-sulfonate
  • 2-(Acetylamino)-6-methylpyridine-4-sulfonyl chloride

Uniqueness

2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both acetylamino and formyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

This compound’s unique structure and reactivity make it a valuable tool in various scientific research applications, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C8H7ClN2O4S

Molecular Weight

262.67 g/mol

IUPAC Name

2-acetamido-6-formylpyridine-4-sulfonyl chloride

InChI

InChI=1S/C8H7ClN2O4S/c1-5(13)10-8-3-7(16(9,14)15)2-6(4-12)11-8/h2-4H,1H3,(H,10,11,13)

InChI Key

AFFZWPQXEVSZKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)C=O)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.